molecular formula C21H27N5O6 B12109962 pGlu-Pro-Val-paranitroanilide

pGlu-Pro-Val-paranitroanilide

Cat. No.: B12109962
M. Wt: 445.5 g/mol
InChI Key: HDYIMWXQGNDTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pGlu-Pro-Val-paranitroanilide is a synthetic compound with the molecular formula C21H27N5O6 and a molecular weight of 445.47 g/mol . It is known for its applications in biochemical research, particularly as a substrate in enzymatic assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pGlu-Pro-Val-paranitroanilide involves the stepwise assembly of the peptide chain followed by the attachment of the paranitroanilide group. The process typically starts with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed, and the paranitroanilide group is introduced.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

pGlu-Pro-Val-paranitroanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

pGlu-Pro-Val-paranitroanilide is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of pGlu-Pro-Val-paranitroanilide involves its role as a substrate for proteolytic enzymes. When the peptide bond is hydrolyzed by the enzyme, the paranitroanilide group is released, which can be detected spectrophotometrically. This allows researchers to measure enzyme activity and study enzyme kinetics .

Comparison with Similar Compounds

Similar Compounds

    pGlu-Phe-Leu-paranitroanilide: Another peptide substrate used in enzymatic assays.

    Methoxysuccinyl-Ala-Ala-Pro-Val-paranitroanilide: A substrate for human leukocyte elastase.

    Gly-Pro-paranitroanilide: Used in the study of dipeptidyl peptidase activity.

Uniqueness

pGlu-Pro-Val-paranitroanilide is unique due to its specific peptide sequence, which makes it a suitable substrate for certain proteases. Its paranitroanilide group allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research .

Properties

IUPAC Name

N-[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYIMWXQGNDTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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